molecular formula C10H12N2O2S B137606 ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate CAS No. 144836-49-7

ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate

Cat. No. B137606
Key on ui cas rn: 144836-49-7
M. Wt: 224.28 g/mol
InChI Key: NWKLMUNHQJTCDO-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A mixture of 5-methyl-2-aminothiazole (7.09 mmol) and 2-bromo-3-oxo-butyric acid ethyl ester (8.51 mmol) in acetone (17 mL) is stirred for 16 h at RT and for additional 7 h at reflux. The solvents are removed in vacuo, chloroform and sat aq. NaHCO3 solution are added, the layers are separated and the aq. layer is extracted with chloroform. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 6/4). LC-MS: tR=0.80 min; [M+H]+=225.3.
Quantity
7.09 mmol
Type
reactant
Reaction Step One
Quantity
8.51 mmol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.[CH2:8]([O:10][C:11](=[O:17])[CH:12](Br)[C:13](=O)[CH3:14])[CH3:9]>CC(C)=O>[CH2:8]([O:10][C:11]([C:12]1[N:4]2[C:5]([S:6][C:2]([CH3:1])=[CH:3]2)=[N:7][C:13]=1[CH3:14])=[O:17])[CH3:9]

Inputs

Step One
Name
Quantity
7.09 mmol
Type
reactant
Smiles
CC1=CN=C(S1)N
Name
Quantity
8.51 mmol
Type
reactant
Smiles
C(C)OC(C(C(C)=O)Br)=O
Name
Quantity
17 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 16 h at RT and for additional 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo, chloroform
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C2SC(=CN21)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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